molecular formula C11H10ClNO3 B2447574 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid CAS No. 879542-89-9

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid

Cat. No. B2447574
CAS RN: 879542-89-9
M. Wt: 239.66
InChI Key: BRGDAFUROXKHPQ-UHFFFAOYSA-N
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Description

The compound “3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid” is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one derivatives have been studied for their potential use in the treatment of neurological disorders .

Advantages and Limitations for Lab Experiments

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility in various reactions. However, its limitations include its low solubility in water and some organic solvents, which may affect its applicability in certain reactions.

Future Directions

There are several future directions for the study of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid. One area of interest is the development of this compound-based materials with unique properties, such as improved mechanical strength and thermal stability. Another area of interest is the further exploration of this compound's anticancer activity, including its potential in combination with other therapeutic agents. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential applications in catalysis.

Synthesis Methods

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with pyrrolidin-2-one. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is then purified through various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a catalyst for various reactions, such as the oxidation of alcohols and the synthesis of heterocycles.

properties

IUPAC Name

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-4-7(11(15)16)5-9(6-8)13-3-1-2-10(13)14/h4-6H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDAFUROXKHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879542-89-9
Record name 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid
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